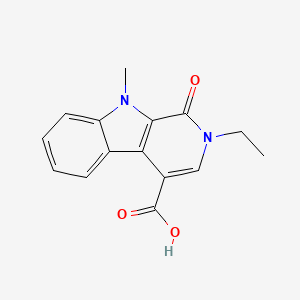

2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid

Description

2-Ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid (CAS: N/A; ChemDiv ID: SY095695) is a β-carboline derivative characterized by a tetracyclic framework with substituents at positions 2 (ethyl), 9 (methyl), and 4 (carboxylic acid). β-Carbolines are nitrogen-containing heterocycles known for diverse biological activities, including interactions with neurotransmitter receptors and enzyme inhibition . This compound is part of a broader class of synthetic analogs developed for structure-activity relationship (SAR) studies, where modifications at the 2-position (e.g., ethyl, isopropyl, cyclopropyl) are explored to optimize physicochemical and pharmacological properties .

Properties

IUPAC Name |

2-ethyl-9-methyl-1-oxopyrido[3,4-b]indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-3-17-8-10(15(19)20)12-9-6-4-5-7-11(9)16(2)13(12)14(17)18/h4-8H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWCGCWWBQOVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C(C1=O)N(C3=CC=CC=C32)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol and Optimization

-

Condensation : L-Tryptophan methyl ester reacts with 4-methoxybenzaldehyde in trifluoroacetic acid (TFA) at 0°C for 24 hours to form 1,2,3,4-tetrahydro-beta-carboline.

-

Oxidation : The intermediate is treated with sulfur in refluxing xylene (140°C, 12 hours) to aromatize the beta-carboline core.

-

Ester Hydrolysis : The methyl ester is hydrolyzed using sodium hydroxide (2M, 60°C, 4 hours) to yield the carboxylic acid moiety.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | TFA, 0°C, 24 h | 78–85 |

| Oxidation | Sulfur, xylene, 140°C, 12 h | 65–72 |

| Ester Hydrolysis | NaOH (2M), 60°C, 4 h | 88–92 |

This method achieves an overall yield of 45–55% but requires stringent temperature control during oxidation.

Palladium-Catalyzed Intramolecular Amination

Palladium-catalyzed reactions enable direct construction of the beta-carboline skeleton via C–N bond formation. Source details a route involving 3-amino-4-(2-bromophenyl)-2-ethylmalonates, which undergo cyclization using Pd(OAc)₂ and triphenylphosphine (PPh₃).

Mechanistic Insights

-

Substrate Preparation : 2-Ethylmalonate derivatives are synthesized from glycine ethyl ester and β-carboline-3-carboxylic acids using DCC/DMAP coupling.

-

Cyclization : The bromophenyl group facilitates palladium-mediated intramolecular amination at 80°C in triethylamine, forming the beta-carboline core.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | PPh₃ (10 mol%) |

| Solvent | Triethylamine |

| Temperature | 80°C |

| Time | 2 hours |

| Yield | 61% |

This method offers regioselectivity but faces challenges in purifying palladium residues.

Electrocyclic Cyclization of 3-Nitrovinylindoles

Source introduces a one-pot synthesis leveraging microwave-assisted electrocyclic cyclization. 3-Nitrovinylindoles, formed in situ from indoles and nitroethylenes, undergo thermal rearrangement to beta-carbolines.

Procedure Highlights

-

Nitrovinylindole Formation : Indole reacts with 2-nitroethylene derivatives in 1-butanol under microwave irradiation (70°C, 0.5 hours).

-

Cyclization : The intermediate is heated to 200°C for 0.8 hours, inducing a 6π-electrocyclic reaction to form the beta-carboline skeleton.

Performance Metrics :

| Parameter | Value |

|---|---|

| Solvent | 1-Butanol |

| Additive | CF₃COOH (10 mol%) |

| Temperature (Step 1) | 70°C (MW) |

| Temperature (Step 2) | 200°C (MW) |

| Overall Yield | 42% |

This route reduces step count but requires specialized microwave equipment.

Multi-Step Synthesis via Esterification and Oxidation

A hybrid approach combines Pictet-Spengler condensation with subsequent functionalization. Source outlines a sequence starting with L-tryptophan and benzaldehyde, followed by esterification, oxidation, and hydrazine hydrolysis.

Stepwise Breakdown :

-

Pictet-Spengler Condensation : L-Tryptophan + 4-ethylbenzaldehyde → Tetrahydro-beta-carboline (Yield: 82%).

-

Esterification : Treatment with thionyl chloride (SOCl₂) converts carboxylic acid to ethyl ester (Yield: 89%).

-

Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane oxidizes the tetrahydro ring to aromatic (Yield: 74%).

-

Carboxylic Acid Formation : Hydrolysis with HCl (6M, reflux, 6 hours) yields the final product (Yield: 91%).

Cumulative Yield : 82% × 89% × 74% × 91% ≈ 49%

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Overall Yield (%) | Scalability | Equipment Needs | Key Advantage |

|---|---|---|---|---|

| Pictet-Spengler | 45–55 | High | Standard glassware | High purity |

| Palladium-Catalyzed | 61 | Moderate | Pd catalysts | Regioselectivity |

| Electrocyclic Cyclization | 42 | Low | Microwave reactor | One-pot synthesis |

| Multi-Step Synthesis | 49 | High | Reflux apparatus | Functional group tolerance |

The Pictet-Spengler method remains the most scalable, while electrocyclic cyclization offers synthetic brevity at the cost of specialized equipment .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted beta-carbolines.

Scientific Research Applications

Structural Formula

The chemical structure of 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid can be represented as follows:

Molecular Weight

The molecular weight of this compound is approximately 270.29 g/mol .

Neuropharmacology

Beta-carbolines are known for their interactions with central nervous system (CNS) receptors. Research indicates that 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid may exhibit properties that modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can potentially lead to therapeutic effects in conditions such as depression and anxiety disorders.

Antioxidant Activity

Studies have shown that beta-carbolines possess antioxidant properties, which can protect cells from oxidative stress. The specific compound may contribute to this effect, making it a candidate for further research in neuroprotection and age-related diseases.

Enzyme Inhibition

Research has indicated that compounds similar to 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid can act as inhibitors of various enzymes. This property is particularly relevant in the development of drugs targeting metabolic disorders and cancer therapies.

Molecular Probes

Due to its unique structure, this compound can serve as a molecular probe in biochemical assays. Its ability to interact with specific biological targets allows researchers to study enzyme kinetics and receptor-ligand interactions.

Synthesis of Pharmaceuticals

The beta-carboline framework is a valuable scaffold in medicinal chemistry. The compound can be utilized as an intermediate in the synthesis of more complex pharmaceutical agents, particularly those aimed at treating neurological disorders.

Material Science

Emerging studies suggest potential applications in material science where beta-carboline derivatives could be used to develop new materials with specific electronic or optical properties.

Case Study 1: Neuropharmacological Effects

A study published by the American Chemical Society explored the effects of beta-carbolines on serotonin receptors and their implications for treating anxiety disorders. The findings suggested that compounds with similar structures to 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid could enhance serotonin signaling, potentially leading to anxiolytic effects.

Case Study 2: Antioxidant Properties

Research published in the Journal of Medicinal Chemistry investigated various beta-carboline derivatives for their antioxidant capabilities. The study found that certain derivatives exhibited significant protective effects against oxidative stress in neuronal cells, indicating a promising avenue for developing neuroprotective agents.

Mechanism of Action

The mechanism by which 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Size and Polarity : The 2-ethyl variant (target compound) has a smaller, less hydrophobic substituent compared to isopropyl or cyclopentyl analogs. This may influence solubility and membrane permeability in biological assays .

- Commercial Accessibility : The isobutyl analog (QY-9924) is available with a documented CAS number (1706435-17-7), suggesting established synthetic protocols, whereas ethyl and cyclopropyl derivatives lack CAS registrations, indicating newer or niche research applications .

Discontinued and Specialty Products

- The isobutyl variant (2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid) was previously listed by CymitQuimica but is now discontinued, highlighting supply-chain variability for β-carboline derivatives .

Research Implications and Limitations

- However, the provided evidence lacks explicit biological data, necessitating further experimental validation .

- Synthetic Challenges : The absence of CAS numbers for ethyl and cyclopropyl derivatives suggests these compounds are newer or less characterized, posing challenges for reproducibility in independent studies .

Biological Activity

2-Ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is a member of the beta-carboline family, which is known for its diverse biological activities. This compound features a complex structure that includes an ethyl group and a carboxylic acid moiety, contributing to its pharmacological potential. Research into its biological activity has revealed promising results across various fields, including neuroprotection, anticancer effects, and antimicrobial properties.

The molecular formula of 2-Ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is C17H18N2O3, with a molecular weight of 298.34 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

1. Antitumor Activity

Research has demonstrated that beta-carboline derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2-Ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid can inhibit the proliferation of several cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 15.0 | Induction of apoptosis and ROS accumulation |

| K562 (Leukemia) | 12.5 | Inhibition of topoisomerases |

| PC-3 (Prostate cancer) | 9.86 | Cell cycle arrest in G0/G1 phase |

| T47D (Breast cancer) | 18.3 | Modulation of cyclin-dependent kinases |

These results indicate that the compound can effectively induce apoptosis in cancer cells and disrupt their proliferation mechanisms .

2. Neuroprotective Effects

Beta-carbolines are also recognized for their neuroprotective properties. Studies suggest that these compounds can mitigate oxidative stress and reduce neuronal cell death. For example, the compound has been shown to increase levels of neurotrophic factors, enhancing neuronal survival and function .

3. Antimicrobial Activity

In addition to anticancer effects, 2-Ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid exhibits antimicrobial properties against various pathogens. Preliminary studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

The biological activities of 2-Ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid can be attributed to several mechanisms:

Antitumor Mechanisms:

- Apoptosis Induction: The compound increases reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells.

- Cell Cycle Arrest: It affects the expression of cyclins and cyclin-dependent kinases, causing cell cycle arrest at the G0/G1 phase.

Neuroprotection:

- Oxidative Stress Reduction: The compound's ability to scavenge free radicals contributes to its neuroprotective effects.

Antimicrobial Action:

- Membrane Disruption: It may disrupt bacterial membranes or inhibit critical enzymatic pathways necessary for bacterial growth.

Case Study 1: Antitumor Activity in Prostate Cancer

A study investigated the effects of 2-Ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid on PC-3 prostate cancer cells. Treatment with the compound at varying concentrations resulted in significant inhibition of cell proliferation and induction of apoptosis as evidenced by flow cytometry analyses showing increased apoptotic rates .

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, treatment with the compound led to enhanced survival rates of neuronal cells compared to untreated controls. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. What are the recommended safety protocols for handling 2-ethyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid in laboratory settings?

While specific toxicity data for this compound is unavailable, general safety measures for structurally related β-carboline derivatives include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods to minimize inhalation risks, as β-carboline analogs may exhibit acute toxicity (Category 4 for inhalation/dermal/oral exposure) .

- Decontamination: Wash hands thoroughly after handling and avoid contact with incompatible materials (e.g., strong acids/bases) . Note: Toxicity data gaps necessitate assuming precautionary principles based on structurally similar compounds .

Q. How can researchers design a synthesis route for this β-carboline derivative?

A methodological approach includes:

- Core Scaffold Construction: Utilize Pictet-Spengler cyclization between tryptophan derivatives and aldehydes to form the β-carboline backbone.

- Functionalization: Introduce ethyl and methyl groups at positions 2 and 9 via alkylation, followed by oxidation to stabilize the 1-oxo moiety.

- Carboxylic Acid Activation: Protect the carboxylic acid group during synthesis using Fmoc (fluorenylmethoxycarbonyl) strategies, as seen in related compounds .

- Purification: Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) for isolation, referencing methods for analogous impurities .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Assign peaks using ¹H/¹³C NMR, focusing on diagnostic signals (e.g., downfield shifts for the 1-oxo group and carbazole protons).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (C₁₅H₁₆N₂O₃; theoretical MW: 288.11) via ESI+/ESI– modes.

- Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and carboxylic acid O–H bonds (broad peak ~2500–3300 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for β-carboline derivatives?

Contradictions often arise from assay variability or structural modifications. Strategies include:

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability.

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., ethyl vs. methyl groups) on target binding using molecular docking .

- Meta-Analysis: Aggregate data from peer-reviewed studies to identify trends, excluding outliers with poor methodological transparency.

Q. What computational methods are effective for predicting the stability and reactivity of this compound?

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to assess susceptibility to oxidation at the 1-oxo position.

- Molecular Dynamics (MD): Simulate interactions in aqueous media to predict hydrolysis rates under physiological conditions.

- In Silico Toxicity Prediction: Use tools like ProTox-II or ADMETLab to estimate acute toxicity endpoints when experimental data is absent .

Q. How can X-ray crystallography be optimized for structural determination of this compound?

- Crystal Growth: Screen solvents (e.g., DMSO/water mixtures) to obtain diffraction-quality crystals.

- Refinement: Use SHELXL for high-resolution refinement, leveraging its robustness for small-molecule structures despite limited data .

- Twinning Analysis: For twinned crystals, apply SHELXL’s twin-law functions to resolve overlapping reflections .

Data Gaps and Mitigation Strategies

Q. How should researchers address the lack of ecological toxicity data for this compound?

- Read-Across Analysis: Compare biodegradability and bioaccumulation potential with structurally similar β-carbolines (e.g., harmine) .

- Microcosm Studies: Evaluate soil mobility and aquatic toxicity using standardized OECD guidelines (e.g., Test No. 301 for ready biodegradability).

Q. What experimental approaches can validate hypothesized metabolic pathways?

- In Vitro Metabolism: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Isotope Labeling: Use ¹⁴C-labeled analogs to track metabolic fate in cell cultures .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.